REACTION_CXSMILES
|
C(O[C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1)C.[CH3:13][N:14]([CH3:18])[CH2:15][CH2:16][NH2:17]>>[Br:11][C:8]1[CH:7]=[CH:6][C:5]([C:4]([NH:17][CH2:16][CH2:15][N:14]([CH3:18])[CH3:13])=[O:12])=[CH:10][CH:9]=1
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)Br)=O
|
Name
|
|
Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
|
CN(CCN)C
|
Control Type
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UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under rotary evaporation
|
Type
|
CUSTOM
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Details
|
the crude was used in the next step without further purification
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Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C(=O)NCCN(C)C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |